2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

Descripción general

Descripción

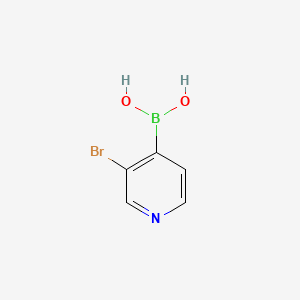

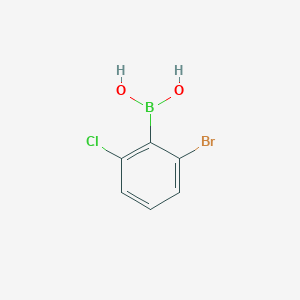

The compound “2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester” is a complex organic molecule. It contains an amino group (-NH2), a methoxy group (-OCH3), a chloroethoxy group (-OCH2CH2Cl), and a carboxylic acid methyl ester group (-COOCH3) attached to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the benzene ring. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The electron-donating methoxy and amino groups and the electron-withdrawing carboxylic acid ester group would influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the chloroethoxy group could undergo nucleophilic substitution reactions, and the carboxylic acid ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid ester and amino groups and the nonpolar benzene ring and methoxy group .Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. The presence of a chloroethoxy group might also mean that the compound is reactive and could pose a risk if not handled properly .

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied as a potential precursor to other compounds, or its biological activity could be explored if it’s intended to be a drug .

Propiedades

IUPAC Name |

methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYLJMNWFOOEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629922 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

CAS RN |

214470-60-7 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)